4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
Description
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate is a fluorinated benzo[7]annulene derivative featuring a trifluoromethanesulfonyloxy (triflyloxy) group at position 9 and a pivalate ester at position 2. This compound is structurally characterized by a bicyclic framework (benzo[7]annulene) with fluorine substitution at position 4, enhancing its electronic and steric properties. The pivalate ester moiety improves lipophilicity, which may influence bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C17H18F4O5S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[1-fluoro-5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H18F4O5S/c1-16(2,3)15(22)25-13-9-8-10-11(14(13)18)6-4-5-7-12(10)26-27(23,24)17(19,20)21/h7-9H,4-6H2,1-3H3 |
InChI Key |
DSJFAWDSAVOHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with a 6,7-dihydro-5H-benzoannulene core, which is selectively functionalized to introduce the fluoro substituent and the pivalate ester group. The trifluoromethylsulfonyl (triflate) group is introduced as a leaving group to enable further functionalization or coupling reactions.
Stepwise Synthetic Route
Synthesis of 6,7-dihydro-5H-benzoannulen-3-yl pivalate
- The 6,7-dihydro-5H-benzoannulene core is first functionalized at the 3-position by esterification with pivaloyl chloride in the presence of a base such as triethylamine.
- This step protects the hydroxyl group and prepares the molecule for further substitution.
Formation of the Trifluoromethylsulfonyl (Triflate) Group at the 9-Position
- The hydroxyl group at the 9-position is converted to a triflate using trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine or triethylamine.
- This step is crucial as the triflate group is an excellent leaving group, enabling subsequent coupling or substitution reactions.
Detailed Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification at 3-position | Pivaloyl chloride, triethylamine, dichloromethane, 0°C to RT | 85-90 | Protects hydroxyl group |
| 2 | Electrophilic fluorination at 4-position | Selectfluor or NFSI, acetonitrile, 0°C to RT | 70-80 | Regioselective fluorination |
| 3 | Triflation at 9-position | Triflic anhydride, pyridine, dichloromethane, -10°C to 0°C | 75-85 | Forms triflate leaving group |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the introduction of fluoro and triflate groups as well as the pivalate ester.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the triflate and fluorinated benzoannulene derivative.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% purity reported).
- Infrared Spectroscopy (IR): Characteristic absorption bands for triflate (S=O stretch), ester carbonyl, and aromatic ring vibrations.
Research and Patent Insights
The European Patent EP4228757 B1 (granted August 14, 2024) by Sanofi details the preparation and therapeutic applications of substituted 6,7-dihydro-5H-benzoannulene derivatives, including compounds bearing triflate and fluoro substituents on the benzoannulene scaffold. The patent emphasizes the process for selective functionalization and the use of triflates as intermediates for further derivatization to develop selective estrogen receptor degraders (SERDs) for cancer therapy.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[7]annulene Derivatives with Triflyloxy Groups
Ethyl 2-benzamido-2-(6,7-dihydro-5H-benzo[7]annulen-9-yl)acetate (32)
- Structure : Shares the benzo[7]annulene core but replaces the triflyloxy group with a benzamido-ethyl ester at position 7.
- Synthesis : Prepared via nickel-catalyzed cross-coupling using 6,7-dihydro-5H-benzo[7]annulen-9-yl trifluoromethanesulfonate (65% yield) .
- Applications : Demonstrated utility in medicinal chemistry for constructing complex scaffolds.
Key Differences :
- The target compound’s triflyloxy group enhances reactivity in substitution reactions compared to the benzamido-ethyl ester in Compound 32.
Anti-Estrogenic Benzo[7]annulene Carboxylic Acids
Amcenestrant (8-(2,4-dichlorophenyl)-9-(4-{[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxy}phenyl)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylic acid)
- Structure : Features a carboxylic acid at position 3 and a fluorinated pyrrolidinyloxy group at position 8.
- Applications : Approved anti-estrogen drug targeting hormone receptor-positive cancers .
- Functional Groups : The carboxylic acid enhances binding affinity to biological targets, unlike the pivalate ester in the target compound.
Key Differences :
- The target compound’s pivalate ester acts as a prodrug motif, whereas amcenestrant’s carboxylic acid directly engages target receptors.
- Amcenestrant’s dichlorophenyl and fluoropropyl groups confer specificity for estrogen receptors, absent in the target compound.
Spirocyclic and Diazaspiro Derivatives
EP 4 374 877 A2 Compounds
- Examples: 4-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid 5-[2,3-Difluoro-4-[[...]phenoxy]pentanoic acid
- Structure : Incorporate diazaspiro[4.5]decane cores with trifluoromethylpyrimidine and sulfonic acid groups.
- LCMS Data : m/z = 853.0–867.0 [M+H]+, indicating higher molecular weight (~850–870 g/mol) compared to the target compound (estimated ~450–500 g/mol) .
Key Differences :
- The spirocyclic framework in EP 4 374 877 A2 compounds enables 3D structural complexity, whereas the target compound’s planar benzo[7]annulene lacks such features.
Functional Group Analysis
Biological Activity
The compound 4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulen-3-yl pivalate (CAS No. 1027345-08-9) is a fluorinated derivative known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 307.24 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Number of Heavy Atoms | 18 |
| Number of Aromatic Heavy Atoms | 6 |
| Molar Refractivity | 50.68 |
| Topological Polar Surface Area (TPSA) | 111.06 Ų |
These properties suggest a high potential for bioactivity due to the presence of multiple functional groups conducive to interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of fluorinated compounds, particularly against multidrug-resistant strains of bacteria. A notable study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, revealing significant activity against Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 64 µg/mL, indicating potent antimicrobial effects, particularly for specific derivatives with enhanced fluorination .
Table: Antimicrobial Activity of Fluorinated Compounds
| Compound ID | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 22 | 0.031–0.062 | MRSA and VRSA |
| 20 | 0.25 | S. aureus |
| 24 | 1 | S. aureus |
Cytotoxicity
Cytotoxicity assays performed on Vero cells indicated that several compounds exhibited low cytotoxicity with selectivity indices above 10, suggesting a favorable therapeutic window for further development . Compounds with MIC values below 1 µg/mL were particularly noted for their potential as anti-staphylococcal therapeutics.
Fluorinated compounds often exhibit unique mechanisms due to their electronic properties. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets. This increased interaction leads to disruption in bacterial cell wall synthesis and function, contributing to their antimicrobial efficacy .
Case Study: Efficacy Against MRSA
In a comparative study, compound 22 demonstrated superior activity against nine MRSA strains compared to traditional antibiotics like methicillin and vancomycin. Time-kill kinetics revealed that compound 22 exhibited similar bacterial killing rates as vancomycin, but with enhanced efficacy in disrupting pre-formed biofilms . This suggests a promising avenue for developing new treatments against resistant bacterial strains.
Future Directions
Research into the biological activity of 4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulen-3-yl pivalate should focus on:
- In vivo studies to assess pharmacokinetics and toxicity profiles.
- Mechanistic studies to elucidate the exact pathways through which these compounds exert their effects.
- Formulation development for potential therapeutic applications in treating resistant infections.
Q & A
Q. What are the key structural features of this compound that influence its reactivity in synthetic applications?
The compound’s reactivity is governed by its benzo[7]annulen core (a strained bicyclic system), the electron-withdrawing trifluoromethylsulfonyloxy (-OTf) group at position 9, and the sterically hindered pivalate ester at position 3. The -OTf group enhances leaving-group potential, while the pivalate ester provides hydrolytic stability. Fluorine substitution at position 4 introduces electronic effects that modulate ring electrophilicity .
Q. What are common synthetic routes for introducing the trifluoromethylsulfonyloxy group in benzoannulene derivatives?
The -OTf group is typically installed via sulfonation of a hydroxyl precursor using trifluoromethanesulfonic anhydride (Tf₂O) under inert conditions. For sterically hindered systems like benzo[7]annulenes, pyridine or DMAP is often added to scavenge protons and prevent side reactions. Post-functionalization of the pivalate ester is achieved through selective protection/deprotection strategies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for installing the trifluoromethylsulfonyloxy group while minimizing hydrolysis or elimination side reactions?
- Methodological Approach :
- Use low-temperature conditions (−20°C to 0°C) during Tf₂O addition to suppress thermal degradation.
- Employ anhydrous solvents (e.g., dichloromethane or THF) and molecular sieves to control moisture.
- Monitor reaction progress via in situ ¹⁹F NMR to detect intermediate sulfonate formation and adjust stoichiometry dynamically .
Q. What analytical challenges arise when characterizing fluorinated and sulfonated derivatives, and how can they be addressed?
- Key Challenges :
- Signal splitting in ¹H/¹³C NMR due to fluorine coupling.
- Low volatility for GC-MS analysis.
- Solutions :
- Use ¹⁹F NMR and HSQC experiments to resolve overlapping signals.
- Apply solid-phase extraction (SPE) with HLB sorbents for purification, followed by LC-HRMS with negative-ion ESI for precise mass determination.
- Deactivate glassware with dimethyldichlorosilane to prevent analyte adsorption during sample preparation .
Q. How can researchers resolve contradictions between theoretical (DFT-predicted) and experimental spectroscopic data for this compound?
- Methodological Framework :
- Re-optimize computational models using solvent-correction terms (e.g., SMD) and higher basis sets (e.g., def2-TZVP) to improve accuracy.
- Cross-validate results with X-ray crystallography or rotational spectroscopy to confirm conformational preferences.
- Re-examine synthetic intermediates for unintended stereochemical outcomes that may skew experimental data .
Q. What methodological approaches integrate computational chemistry to study the compound’s reaction mechanisms?
- Strategies :
- Perform density functional theory (DFT) calculations to map transition states for sulfonate displacement or ester hydrolysis.
- Use molecular dynamics (MD) simulations to assess solvent effects on reaction kinetics.
- Validate computational findings with kinetic isotope effects (KIE) or Hammett linear free-energy relationships .
Q. What understudied aspects of this compound’s degradation pathways warrant further investigation?
- Research Gaps :
- Photostability under UV/visible light, given the benzoannulene core’s conjugation.
- Biodegradation products in environmental matrices (e.g., wastewater).
- Proposed Methods :
- Conduct accelerated light-exposure tests with LC-HRMS monitoring.
- Use ¹⁴C-labeled analogs in biodegradation assays to track metabolite formation .
Q. How do theoretical frameworks (e.g., HSAB theory) guide mechanistic studies of this compound’s reactivity?
- Conceptual Linkage :
- Apply Hard and Soft Acid-Base (HSAB) theory to predict nucleophilic attack sites (e.g., soft nucleophiles target the -OTf group).
- Use frontier molecular orbital (FMO) analysis to explain regioselectivity in electrophilic aromatic substitution.
- Align experimental findings with Marcus theory to rationalize electron-transfer kinetics in redox-active derivatives .
Notes
- Theoretical Frameworks : Ensure alignment with electronic structure theories (e.g., FMO) to rationalize reaction outcomes .
- Data Validation : Cross-reference computational predictions with experimental kinetics to address contradictions .
- Environmental Impact : Prioritize SPE and isotopic labeling for degradation studies to comply with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
